Cas no 1428357-87-2 (methyl N-(furan-3-yl)methyl-N-2-(thiophen-2-yl)ethylcarbamate)

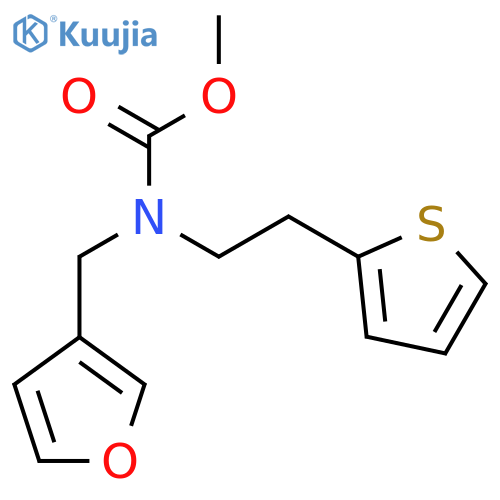

1428357-87-2 structure

商品名:methyl N-(furan-3-yl)methyl-N-2-(thiophen-2-yl)ethylcarbamate

methyl N-(furan-3-yl)methyl-N-2-(thiophen-2-yl)ethylcarbamate 化学的及び物理的性質

名前と識別子

-

- methyl N-(furan-3-yl)methyl-N-2-(thiophen-2-yl)ethylcarbamate

- methyl N-[(furan-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]carbamate

- methyl N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)carbamate

- F6415-1176

- AKOS024556265

- 1428357-87-2

- methyl (furan-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamate

-

- インチ: 1S/C13H15NO3S/c1-16-13(15)14(9-11-5-7-17-10-11)6-4-12-3-2-8-18-12/h2-3,5,7-8,10H,4,6,9H2,1H3

- InChIKey: CWZBDYVUJUQHFB-UHFFFAOYSA-N

- ほほえんだ: S1C=CC=C1CCN(C(=O)OC)CC1=COC=C1

計算された属性

- せいみつぶんしりょう: 265.07726451g/mol

- どういたいしつりょう: 265.07726451g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 275

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 70.9Ų

methyl N-(furan-3-yl)methyl-N-2-(thiophen-2-yl)ethylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6415-1176-2mg |

methyl N-[(furan-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]carbamate |

1428357-87-2 | 2mg |

$88.5 | 2023-09-09 | ||

| Life Chemicals | F6415-1176-1mg |

methyl N-[(furan-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]carbamate |

1428357-87-2 | 1mg |

$81.0 | 2023-09-09 | ||

| Life Chemicals | F6415-1176-3mg |

methyl N-[(furan-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]carbamate |

1428357-87-2 | 3mg |

$94.5 | 2023-09-09 | ||

| Life Chemicals | F6415-1176-2μmol |

methyl N-[(furan-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]carbamate |

1428357-87-2 | 2μmol |

$85.5 | 2023-09-09 |

methyl N-(furan-3-yl)methyl-N-2-(thiophen-2-yl)ethylcarbamate 関連文献

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

2. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

1428357-87-2 (methyl N-(furan-3-yl)methyl-N-2-(thiophen-2-yl)ethylcarbamate) 関連製品

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量